molecular formula C14H7Cl2N3O3S B2942885 3,5-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 308294-62-4

3,5-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2942885
CAS RN: 308294-62-4
M. Wt: 368.19
InChI Key: VBMXATCYMBOVSI-UHFFFAOYSA-N
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Description

“3,5-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C14H7Cl2N3O3S . It is a derivative of benzothiazole, a class of compounds known for their wide range of biological activities and medicinal applications .


Molecular Structure Analysis

The molecular structure of “3,5-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide” includes a benzothiazole ring, which is a heterocyclic compound containing sulfur and nitrogen . The orientation of the benzothiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation .

Future Directions

The future directions for research on “3,5-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide” and other benzothiazole derivatives could involve further exploration of their biological activities and medicinal applications . This could include the development of novel antibiotics to control resistance problems, given the wide range of biological activities of benzothiazole derivatives .

properties

IUPAC Name

3,5-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2N3O3S/c15-8-3-7(4-9(16)5-8)13(20)18-14-17-11-2-1-10(19(21)22)6-12(11)23-14/h1-6H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMXATCYMBOVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

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